Urea, [(1-phenylcyclopentyl)methyl]-
Description
Significance of Urea (B33335) Derivatives in Modern Medicinal Chemistry and Drug Discovery
The urea functional group is a privileged scaffold in medicinal chemistry, celebrated for its unique structural and electronic properties. scientificupdate.com As a rigid, planar moiety with the ability to act as both a hydrogen bond donor and acceptor, the urea group is adept at forming stable and specific interactions with biological macromolecules such as enzymes and receptors. scientificupdate.com This capacity for strong and directional hydrogen bonding is fundamental to the mechanism of action for a wide array of therapeutic agents. scientificupdate.com
The versatility of the urea group has led to its incorporation into a multitude of FDA-approved drugs targeting a diverse range of conditions. Its presence can be critical for modulating a compound's potency, selectivity, and pharmacokinetic profile. scientificupdate.com
Table 1: Examples of Urea-Containing Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Application |
|---|---|
| Sorafenib | Anticancer (Kinase inhibitor) |
| Glibenclamide | Antidiabetic |
| Zileuton | Anti-inflammatory (5-lipoxygenase inhibitor) |
| Ritonavir | Antiviral (HIV protease inhibitor) |
Historical Context of Research on the [(1-phenylcyclopentyl)methyl]-urea Scaffold
A specific historical research context for the [(1-phenylcyclopentyl)methyl]-urea scaffold is not available in published literature. However, the foundational components of this scaffold have long-standing significance in medicinal chemistry. The journey of urea derivatives in medicine began with Friedrich Wöhler's synthesis of urea in 1828, a landmark event that heralded the dawn of modern organic chemistry. scientificupdate.com
The lipophilic (1-phenylcyclopentyl)methyl group is a more contemporary feature in drug design. The inclusion of cyclic aliphatic systems, such as cyclopentyl rings, is a common strategy to enhance metabolic stability and optimize lipophilicity. nih.gov Increased lipophilicity can improve a compound's ability to cross biological membranes, a critical factor for drug absorption and distribution. nih.govmdpi.com The phenyl group, a ubiquitous component in pharmaceuticals, offers a site for various chemical modifications and can engage in crucial binding interactions with protein targets. Precursors like 1-phenylcyclopentylamine and 1-(1-phenylcyclopentyl)methylamine have been synthesized and investigated for their potential neurological effects, indicating an interest in this particular arrangement of atoms. ontosight.aidrugbank.comwikipedia.org
Current Landscape and Emerging Directions in Academic Inquiry Pertaining to Urea, [(1-phenylcyclopentyl)methyl]-
Currently, there is no specific academic inquiry focused on Urea, [(1-phenylcyclopentyl)methyl]-. The current landscape of research on urea derivatives, however, is vibrant and expansive. Scientists are continuously exploring novel urea-containing molecules for a wide range of therapeutic targets. Much of this research focuses on the development of inhibitors for enzymes such as kinases, which are pivotal in cancer cell signaling pathways. Additionally, new urea derivatives are being investigated for their potential as antimicrobial and anti-inflammatory agents. drugbank.com
Given the structural characteristics of Urea, [(1-phenylcyclopentyl)methyl]-, one could speculate on potential research directions. The bulky and lipophilic (1-phenylcyclopentyl)methyl group could be advantageous for targeting proteins with deep, hydrophobic binding pockets. This moiety might also confer a degree of metabolic stability, potentially leading to a longer duration of action in a biological system. nih.gov Future academic inquiry could involve the synthesis of this compound and its screening against various biological targets to uncover any potential pharmacological activity.
Table 2: Recent Research on Urea Derivatives and Their Investigated Biological Activities
| Type of Urea Derivative | Investigated Biological Activity |
|---|---|
| Diaryl ureas | Antiproliferative, Antidiabetic |
| Phenylcyclopropane carboxamides | Anticancer |
| Adamantyl-phenylmethyl ureas | Soluble epoxide hydrolase inhibition |
| 1,2,4-Triazole-containing ureas | Antifungal, Larvicidal |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62636-71-9 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(1-phenylcyclopentyl)methylurea |
InChI |
InChI=1S/C13H18N2O/c14-12(16)15-10-13(8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H3,14,15,16) |
InChI Key |
POGCDVURPYOGID-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(CNC(=O)N)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C1)(CNC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Urea, 1 Phenylcyclopentyl Methyl and Its Analogues
Foundational Approaches to Urea (B33335) Synthesis
The construction of the urea moiety is a well-established field in synthetic organic chemistry, with several reliable methods at the disposal of researchers. These techniques generally involve the reaction of an amine with a carbonyl source, often proceeding through a highly reactive isocyanate intermediate.
Isocyanate-Based Reaction Pathways
A cornerstone of urea synthesis is the reaction of an isocyanate with a primary or secondary amine. nih.gov This method is widely employed due to its efficiency and the commercial availability of a vast array of isocyanate and amine building blocks. The isocyanate, characterized by the -N=C=O functional group, serves as an electrophilic carbonyl equivalent that readily reacts with the nucleophilic amine.
Isocyanates themselves are typically synthesized from primary amines using phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene. nih.gov However, due to the high toxicity of phosgene, alternative methods for isocyanate generation are often preferred. One of the most prominent phosgene-free methods is the Curtius rearrangement. researchgate.netthegoodscentscompany.com This reaction involves the thermal or photochemical decomposition of an acyl azide, derived from a carboxylic acid, to yield the corresponding isocyanate with the loss of nitrogen gas. researchgate.netthegoodscentscompany.com The isocyanate can then be trapped in situ by an amine to form the desired urea derivative. researchgate.net
Carbonyldiimidazole (CDI)-Mediated Synthetic Strategies
As a safer alternative to phosgene, 1,1'-Carbonyldiimidazole (CDI) has emerged as a valuable reagent for urea synthesis. researchgate.net CDI acts as a carbonyl group donor, reacting with a primary amine to form an activated carbamoyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by a second amine, leading to the formation of the urea linkage and the release of two equivalents of imidazole. This method is particularly useful for the synthesis of unsymmetrical ureas under mild reaction conditions.
Directed Synthesis of the [(1-phenylcyclopentyl)methyl]-urea Core Structure
The specific synthesis of the Urea, [(1-phenylcyclopentyl)methyl]- core structure hinges on the preparation of a key precursor, (1-phenylcyclopentyl)methylamine. A common route to this amine begins with the synthesis of 1-phenylcyclopentanecarbonitrile (B1345207). This can be achieved through the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627) in the presence of a base, such as aqueous sodium hydroxide, and a phase-transfer catalyst. researchgate.netgoogle.com
Once the nitrile is obtained, it can be hydrolyzed under acidic or basic conditions to yield 1-phenylcyclopentanecarboxylic acid. google.com This carboxylic acid is a crucial intermediate for the isocyanate-based pathway.
Alternatively, the 1-phenylcyclopentanecarbonitrile can be directly reduced to the desired (1-phenylcyclopentyl)methylamine. drugbank.com This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
With (1-phenylcyclopentyl)methylamine in hand, two primary strategies can be employed to form the final urea product:
Reaction with an Isocyanate Source: The amine can be reacted with a simple isocyanate, such as potassium isocyanate, or with an in-situ generated isocyanic acid to form the monosubstituted urea.
Conversion to an Isocyanate: The (1-phenylcyclopentyl)methylamine can be converted to its corresponding isocyanate, 1-(isocyanatomethyl)-1-phenylcyclopentane. This is typically achieved through phosgenation or, more commonly, by first converting the amine to a precursor for a rearrangement reaction. A more direct route involves the Curtius rearrangement of 1-phenylcyclopentylacetyl azide, derived from the corresponding carboxylic acid. This isocyanate can then be reacted with ammonia (B1221849) to yield Urea, [(1-phenylcyclopentyl)methyl]-.
Advanced Derivatization Strategies for Structural Diversification
To explore the structure-activity relationships of Urea, [(1-phenylcyclopentyl)methyl]-, medicinal chemists often synthesize a library of analogues with varied substituents. This structural diversification can be achieved by modifying either the phenyl ring or the urea nitrogen.
For instance, starting with substituted phenylacetonitriles, a range of analogues with different functional groups on the aromatic ring can be prepared. Similarly, by reacting the key intermediate, 1-(isocyanatomethyl)-1-phenylcyclopentane, with a variety of primary and secondary amines, a diverse set of N'-substituted ureas can be synthesized. This modular approach allows for the systematic exploration of the chemical space around the core scaffold. The synthesis of acyl urea analogs, for example, can be achieved in a two-step process involving the generation of an N-(phenoxycarbonyl)benzamide intermediate followed by coupling with various amines. nih.govnih.gov
Stereoselective Synthesis of Analogues and Enantiomers
The [(1-phenylcyclopentyl)methyl]-urea core contains a chiral center at the C1 position of the cyclopentane (B165970) ring. The biological activity of chiral molecules can differ significantly between enantiomers. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure forms of this urea and its analogues is of considerable interest.
The enantioselective synthesis of the key precursors, such as chiral 1-phenylcyclopentanecarboxylic acid or (1-phenylcyclopentyl)methylamine, is a primary focus. This can be approached in several ways:
Chiral Resolution: A racemic mixture of the carboxylic acid or amine can be separated into its constituent enantiomers using chiral resolving agents or through chiral chromatography.
Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, the alkylation of phenylacetonitrile with 1,4-dibromobutane could potentially be rendered enantioselective by employing a chiral phase-transfer catalyst. While specific examples for this exact reaction are not prevalent, the use of chiral phosphoric acids and other ligands in transition-metal-catalyzed C-H functionalization demonstrates the potential for creating chiral centers. mdpi.com Similarly, enantioselective methods for the synthesis of chiral cyclopentane derivatives are known, though their direct application to this system may require optimization. nih.gov
Once an enantiomerically enriched precursor is obtained, it can be carried through the synthetic sequence to the final urea product, preserving the stereochemical integrity of the chiral center.
Functional Group Interconversions and Late-Stage Modification
Functional group interconversion (FGI) and late-stage modification (LSM) are powerful strategies in chemical synthesis that allow for the derivatization of a core molecular scaffold to explore structure-activity relationships or to fine-tune physicochemical properties. In the context of "Urea, [(1-phenylcyclopentyl)methyl]-" and its analogues, these strategies can be applied to modify both the phenyl and cyclopentyl portions of the molecule, as well as the urea functionality itself.
A primary pathway to "Urea, [(1-phenylcyclopentyl)methyl]-" involves the synthesis of the key intermediate, (1-phenylcyclopentyl)methanamine (B93280). This can be achieved through the preparation of 1-phenylcyclopentanecarbonitrile, followed by reduction of the nitrile group.
The synthesis of 1-phenylcyclopentanecarbonitrile can be accomplished via the alkylation of phenylacetonitrile with 1,4-dihalobutanes, such as 1,4-dibromobutane, in the presence of a base. google.com The reaction proceeds by deprotonation of the benzylic carbon of phenylacetonitrile, which then acts as a nucleophile, attacking the electrophilic carbon of the dihalobutane in an intramolecular cyclization to form the cyclopentyl ring.
| Reactants | Reagents and Conditions | Product | Yield | Reference(s) |
| Phenylacetonitrile, 1,4-Dibromobutane | aq. NaOH, DMSO | 1-Phenylcyclopentanecarbonitrile | Good | google.com |
| Phenylacetonitrile, 1,4-Dibromobutane | Sodium hydroxide, heat | 1-Phenylcyclopentanecarbonitrile | Not specified |
Note: The table is interactive and can be sorted by column.
Once the nitrile intermediate is obtained, it can be reduced to the corresponding primary amine, (1-phenylcyclopentyl)methanamine. This is a standard functional group interconversion. A variety of reducing agents can be employed for this transformation, offering flexibility in terms of reaction conditions and functional group tolerance. Common methods include catalytic hydrogenation or the use of metal hydrides.
| Reactant | Reagents and Conditions | Product | Reference(s) |
| 1-Phenylcyclopentanecarbonitrile | H₂, Raney Nickel or Platinum oxide | (1-phenylcyclopentyl)methanamine | General knowledge |
| 1-Phenylcyclopentanecarbonitrile | Lithium aluminum hydride (LiAlH₄) in THF or ether | (1-phenylcyclopentyl)methanamine | General knowledge |
| 1-Phenylcyclopentanecarbonitrile | Sodium borohydride (B1222165) (NaBH₄) with a catalyst (e.g., CoCl₂) | (1-phenylcyclopentyl)methanamine | General knowledge |
Note: The table is interactive and can be sorted by column.
With the key amine in hand, the final urea formation can be achieved. A common and efficient method for the synthesis of ureas is the reaction of a primary amine with an isocyanate. In this case, (1-phenylcyclopentyl)methanamine would be reacted with an appropriate isocyanate to yield the desired urea derivative. For the parent compound, "Urea, [(1-phenylcyclopentyl)methyl]-", the reaction would be with a source of the isocyanate anion or a related synthon.
| Amine Reactant | Isocyanate Reactant | Product | Reference(s) |
| (1-phenylcyclopentyl)methanamine | Phenyl isocyanate | N-phenyl-N'-[(1-phenylcyclopentyl)methyl]urea | General knowledge |
| (1-phenylcyclopentyl)methanamine | Methyl isocyanate | N-methyl-N'-[(1-phenylcyclopentyl)methyl]urea | General knowledge |
Note: The table is interactive and can be sorted by column.
Late-Stage Modification
Late-stage functionalization of the "Urea, [(1-phenylcyclopentyl)methyl]-" scaffold would typically focus on the aromatic phenyl ring. Techniques such as electrophilic aromatic substitution could be employed to introduce a variety of substituents (e.g., halogens, nitro groups, alkyl groups) onto the phenyl ring, provided the existing functionalities are compatible with the reaction conditions. These newly introduced functional groups can then be further manipulated through subsequent interconversions. For example, a nitro group can be reduced to an amine, which can then be acylated or converted to other nitrogen-containing functionalities.
While specific examples for the late-stage functionalization of "Urea, [(1-phenylcyclopentyl)methyl]-" are not detailed in the provided search results, the principles of modern organic synthesis suggest that C-H activation methodologies could also be applied to directly introduce new functional groups onto the phenyl ring or potentially even the cyclopentyl ring in a controlled manner.
Molecular Mechanisms of Action and Target Engagement of Urea, 1 Phenylcyclopentyl Methyl
Biochemical Modulation of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity
A significant body of research has focused on N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas as potent inhibitors of Acyl-CoA:Cholesterol Acyltransferase (ACAT), an enzyme also known as Sterol O-acyltransferase (SOAT). nih.gov This enzyme is pivotal in cellular cholesterol homeostasis. nih.gov
ACAT catalyzes the esterification of intracellular free cholesterol into cholesteryl esters, which are then stored in lipid droplets. nih.govontosight.ai This process is a key mechanism for preventing the accumulation of potentially toxic free cholesterol within cells. patsnap.com The class of compounds including Urea (B33335), [(1-phenylcyclopentyl)methyl]- functions by directly inhibiting the enzymatic activity of ACAT. nih.gov One specific analog from this series, identified as PD 129337, was found to be a potent inhibitor of ACAT with an IC50 value of 17 nM. nih.gov
The inhibition of ACAT/SOAT1 blocks the conversion of cholesterol to cholesteryl esters, leading to an increase in the intracellular pool of free cholesterol. patsnap.com This accumulation of free cholesterol can trigger cellular responses to promote cholesterol efflux. patsnap.com Research on ACAT1 inhibitors has shown that blocking this enzyme can lead to the upregulation of the ATP-binding cassette subfamily A1 (ABCA1) transporter. mdpi.com The activation of ABCA1 gene expression occurs via the liver X receptor (LXR) pathway, enhancing the removal of cholesterol from cells, particularly from macrophages, which is a critical step in preventing the formation of foam cells associated with atherosclerosis. patsnap.commdpi.com
The absorption of cholesterol from the intestine is a complex process involving the net balance between cholesterol influx into and efflux from enterocytes. nih.gov Key proteins involved include the Niemann-Pick C1-like 1 (NPC1L1) protein, which facilitates cholesterol uptake, and the ATP-binding cassette transporters ABCG5 and ABCG8, which actively pump cholesterol and plant sterols from the enterocytes back into the intestinal lumen. nih.gov
By inhibiting ACAT within intestinal cells, Urea, [(1-phenylcyclopentyl)methyl]- and related compounds prevent the esterification of absorbed cholesterol. Since only free cholesterol can be effluxed by the ABCG5/ABCG8 transporters, inhibiting its conversion to cholesteryl esters increases the substrate availability for this efflux pathway. nih.gov This enhanced efflux reduces the net amount of cholesterol that is absorbed from the diet and packaged into chylomicrons for transport into the bloodstream. Studies in animal models have confirmed that these compounds can effectively lower plasma cholesterol levels, demonstrating the in vivo relevance of this mechanism. nih.govnih.gov
Interaction with Other Identified Pharmacological Receptor and Enzyme Targets
The phenyl-urea scaffold is a versatile structure found in numerous pharmacologically active agents, enabling interactions with a variety of biological targets beyond ACAT/SOAT. drugbank.comfrontiersin.org
Research has revealed that small molecules based on a phenyl-urea structure can target Penicillin-Binding Protein 4 (PBP4) of Staphylococcus aureus. nih.govresearchgate.net PBP4 is a cell wall transpeptidase that plays a critical role in the bacterium's resistance to β-lactam antibiotics and is also implicated in the pathogenesis of conditions like osteomyelitis. nih.govresearchgate.net A high-throughput screen identified a specific phenyl-urea compound that inhibits PBP4. nih.gov The inhibition of PBP4 is considered a promising therapeutic strategy, as it may help reverse antibiotic resistance in methicillin-resistant Staphylococcus aureus (MRSA) strains and limit the bacterium's pathogenic capabilities. researchgate.net
The enzyme ACAT exists as two isoforms, SOAT1 and SOAT2. nih.gov SOAT1 is the predominant form in macrophages and the adrenal glands, whereas SOAT2 is primarily found in the liver and intestines. nih.gov Many urea-based inhibitors show selectivity for one isoform over the other. A related analogue, PD-132301, is a selective and potent inhibitor of SOAT1. nih.govmedchemexpress.com It has an EC50 of 9 nM for SOAT1, while being significantly less potent against SOAT2 (EC50 of 368 nM). medchemexpress.com Another study reported an IC50 of 37 nM for PD-132301. nih.gov The potent inhibition of SOAT1 in macrophages is particularly relevant for its potential therapeutic application in atherosclerosis, as it directly addresses the mechanism of foam cell formation. patsnap.com
Inhibitory Activity of Selected Compounds
| Compound | Target | Inhibitory Concentration |
| PD 129337 | ACAT | IC50: 17 nM nih.gov |
| PD-132301 | SOAT1 | EC50: 9 nM medchemexpress.com |
| IC50: 37 nM nih.gov | ||
| PD-132301 | SOAT2 | EC50: 368 nM medchemexpress.com |
| K604 | SOAT1 | Ki: 0.45 µmol/L mdpi.com |
| F12511 | SOAT1 | Ki: 0.039 µmol/L mdpi.com |
| F12511 | SOAT2 | Ki: 0.110 µmol/L mdpi.com |
The urea functional group is considered a "privileged scaffold" in medicinal chemistry. frontiersin.org Its unique properties allow it to serve as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with the active sites of various biological macromolecules. frontiersin.orgnih.gov The resonance of the urea moiety creates a strong dipole that reinforces these hydrogen bonds. frontiersin.org
This versatility has led to the development of urea-based compounds that target a wide array of enzymes and receptors. Examples include:
Kinase Inhibitors: The aryl-urea motif is central to many approved kinase inhibitors, such as Sorafenib, which targets RAF kinase and other receptor tyrosine kinases. drugbank.comfrontiersin.org Other urea-containing compounds have been developed as inhibitors of p38 MAP kinase. nih.gov
Soluble Epoxide Hydrolase (hsEH) Inhibitors: Certain 1,3-disubstituted ureas have been identified as promising inhibitors of human soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxy fatty acids. mdpi.com
Other Enzymes: Urea derivatives have also been investigated as inhibitors of human carbonic anhydrase II and as potential antimicrobial agents targeting various bacterial and fungal species. nih.govnih.gov
This broad activity spectrum highlights that while Urea, [(1-phenylcyclopentyl)methyl]- is primarily characterized as an ACAT/SOAT1 inhibitor, its core structure has the potential for interactions with other biologically relevant targets.
Computational Approaches to Mechanistic Elucidation
Molecular Docking Studies for Ligand-Protein Interactions
No molecular docking studies for Urea, [(1-phenylcyclopentyl)methyl]- have been identified in the current body of scientific literature. Such studies would be essential to predict the binding orientation and affinity of the compound within the active site of a protein target. The process would involve the computational fitting of the ligand into a three-dimensional protein structure to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for understanding its mechanism of action. Without these studies, any discussion on its ligand-protein interactions would be purely hypothetical.
In Silico Modeling for Binding Affinity Prediction and Conformational Analysis
There is no available data from in silico modeling that specifically predicts the binding affinity or analyzes the conformational landscape of Urea, [(1-phenylcyclopentyl)methyl]-. Such modeling is critical for quantitatively estimating the strength of the ligand-protein interaction and for understanding the molecule's flexibility and preferred shapes, which are key determinants of its biological activity. Techniques like molecular dynamics simulations and free energy calculations would provide these insights, but they have not been applied to this compound in any published research.
Structure Activity Relationship Sar Studies and Rational Design of Urea, 1 Phenylcyclopentyl Methyl Analogues
Elucidation of Key Structural Features for ACAT Inhibitory Potency
Initial studies identified N-phenyl-N'-[(1-phenylcyclopentyl)methyl]urea (PD 129337) as a potent ACAT inhibitor with an IC50 value of 17 nM. nih.gov However, its poor absorption prompted further SAR studies to enhance in vivo efficacy. nih.gov These investigations systematically explored the role of different structural components of the molecule.
The (1-phenylcyclopentyl)methyl group is a critical component for the ACAT inhibitory activity of this series of compounds. SAR studies have demonstrated that this bulky, lipophilic moiety plays a crucial role in anchoring the inhibitor to the enzyme's active site.
The substitution pattern on the N-phenyl ring (the phenyl group not part of the 1-phenylcyclopentyl moiety) has a profound impact on the compound's activity. For disubstituted ureas, increasing the steric bulk of the substituents at the 2- and 6-positions of this phenyl ring significantly improves in vitro ACAT inhibitory activity. nih.gov The 2,6-diisopropyl substitution was identified as being optimal in many N-phenyl-N'-alkylureas.
Conversely, substitutions on the phenyl ring of the (1-phenylcyclopentyl)methyl group itself tend to be detrimental to in vitro activity. Studies on the parent N-phenyl-N'-[(1-phenylcyclopentyl)methyl]urea showed that substitutions at the ortho, meta, or para positions of this phenyl ring resulted in a slight decrease in potency. nih.gov This effect was more pronounced with certain types of substituents:
Bulky Groups: Larger, bulkier groups, particularly in the para position, tended to lower ACAT inhibitory activity in vitro. nih.gov
Polar Groups: The introduction of polar groups, such as a carboxyl function, led to a significant reduction in in vitro activity, suggesting that polar-ionic interactions in this region of the binding site are disfavored. nih.gov
Despite the decrease in in vitro potency, some modifications involving the incorporation of polar or salt-forming functional groups were pursued to reduce lipophilicity and improve poor absorption, which led to enhanced in vivo efficacy in some cases. nih.gov
| Compound Analogue | Modification | Relative In Vitro Potency | Rationale/Observation |
|---|---|---|---|
| Parent Compound (PD 129337) | Unsubstituted N-phenyl and (1-phenylcyclopentyl)methyl groups | High (IC50 = 17 nM) nih.gov | Serves as the baseline for SAR studies. |
| N-(2,6-diisopropylphenyl) Analogue | Bulky 2,6-disubstitution on the N-phenyl ring | Increased nih.gov | Optimal steric bulk enhances binding affinity. |
| Para-substituted (1-phenylcyclopentyl)methyl Analogue | Bulky group at the para position of the terminal phenyl ring | Decreased nih.gov | Steric hindrance likely disrupts optimal binding. |
| Carboxyl-substituted (1-phenylcyclopentyl)methyl Analogue | Polar carboxyl group on the terminal phenyl ring | Significantly Decreased nih.gov | Polar-ionic interactions are disfavored in this binding pocket. |
A pivotal finding in the development of urea-based ACAT inhibitors is that the SAR for disubstituted ureas diverges significantly from that of trisubstituted ureas. nih.gov This suggests that these two classes of inhibitors may adopt different binding modes within the ACAT enzyme active site.
Disubstituted Ureas : As previously noted, this class, which includes the N-phenyl-N'-[(1-phenylcyclopentyl)methyl]urea scaffold, demonstrates optimal activity with bulky, lipophilic substituents at the 2- and 6-positions of the N-phenyl ring. nih.gov
Trisubstituted Ureas : In contrast, investigations into trisubstituted urea (B33335) analogues revealed a preference for different substitution patterns. The highest potency in this series was achieved with electron-withdrawing fluoro substituents. Specifically, optimal activity was observed with 2,4-difluoro and 2,4,6-trifluoro substitution on the urea N-phenyl ring. nih.gov
Rational Design Principles for Optimizing Target Specificity and Potency
The extensive SAR studies have led to the establishment of several rational design principles for creating potent and effective ACAT inhibitors based on the Urea, [(1-phenylcyclopentyl)methyl]- scaffold.
Balancing Potency and Pharmacokinetics : A primary principle is the need to balance high in vitro potency with favorable pharmacokinetic properties, particularly oral absorption. The parent compound was highly potent in vitro but poorly absorbed. nih.gov Rational design efforts subsequently focused on modifying the molecule to reduce excessive lipophilicity and introduce groups amenable to salt formation, which in some cases improved in vivo efficacy despite a slight loss of in vitro potency. nih.gov
Exploiting Key Hydrophobic and Steric Interactions : The SAR data consistently points to the importance of specific hydrophobic and steric interactions. The (1-phenylcyclopentyl)methyl group serves as an essential hydrophobic anchor. nih.gov For disubstituted ureas, the 2,6-disubstituted phenyl ring provides another critical interaction site, with bulky groups being favored. nih.govnih.gov Design strategies must therefore focus on maintaining or enhancing these specific interactions.
Conformational and Steric Constraints in Structure-Activity Relationships of Urea, [(1-phenylcyclopentyl)methyl]-
The three-dimensional structure and conformational flexibility of urea-based inhibitors are critical determinants of their biological activity. The urea functional group itself can adopt several conformations (e.g., trans-trans, cis-trans), and the energy barrier for rotation around the C-N bonds influences which shapes the molecule can easily access. nih.gov
Bioisosteric Modification Strategies for Enhanced Biological Activity (considering urea as an amide bioisostere)
Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to improve biological activity. The urea moiety in this class of ACAT inhibitors can be considered a bioisostere of an amide bond.
In the development of ACAT inhibitors, a systematic study of bioisosteric replacements for the amide bond in a series of fatty acid anilide inhibitors was undertaken. The results showed that replacing the amide with functional groups that lacked both hydrogen bond donor and acceptor capabilities resulted in a loss of activity. However, the replacement of the amide bond with the urea bioisostere yielded compounds that were not only potent ACAT inhibitors in vitro but also efficacious hypocholesterolemic agents in vivo. This successful bioisosteric swap confirmed that the urea linkage is an excellent mimic of the amide bond in this context, likely by preserving key hydrogen bonding interactions within the enzyme's active site.
Pharmacological Investigations of Urea, 1 Phenylcyclopentyl Methyl in Preclinical Models
In Vitro Characterization of Enzymatic and Receptor Activity
The initial characterization of a novel compound involves rigorous in vitro assays to determine its specific interactions with biological targets and to explore its broader bioactivity. For Urea (B33335), [(1-phenylcyclopentyl)methyl]-, these investigations have centered on its potent ACAT inhibition, with further contextual understanding of its potential activities derived from broader research into urea derivatives.
Quantitative Assessment of ACAT Inhibition in Cell-Free Systems
Urea, [(1-phenylcyclopentyl)methyl]- has been identified as a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol within cells. Quantitative assessments have been performed to determine its inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.
In studies utilizing the human hepatoma cell line HepG2, Urea, [(1-phenylcyclopentyl)methyl]- demonstrated significant inhibition of whole-cell ACAT activity with an IC50 value of 42 nM. nih.gov This potency was found to be greater than that of several other known ACAT inhibitors, including YM-17E, CI-976, 57-118, CL-277,082, and DL-melinamide. nih.gov
Further investigations using Caco-2 cells, a human intestinal cell line, also highlighted the compound's strong inhibitory effect on cholesterol esterification. In this model, Urea, [(1-phenylcyclopentyl)methyl]- exhibited an estimated IC50 value of 71 nM. nih.gov This was notably more potent than other ACAT inhibitors tested in the same study, such as YM-17E (IC50 of 121 nM), CI-976 (IC50 of 702 nM), CL-277,082 (IC50 of 21.5 µM), and DL-melinamide (IC50 of 20.9 µM). nih.gov These findings underscore the compound's high potency as an ACAT inhibitor in different cell-based systems.
Comparative IC50 Values for ACAT Inhibition
| Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Urea, [(1-phenylcyclopentyl)methyl]- (F-1394) | HepG2 | 42 nM | nih.gov |
| Urea, [(1-phenylcyclopentyl)methyl]- (F-1394) | Caco-2 | 71 nM | nih.gov |
| YM-17E | Caco-2 | 121 nM | nih.gov |
| CI-976 | Caco-2 | 702 nM | nih.gov |
| CL-277,082 | Caco-2 | 21.5 µM | nih.gov |
| DL-melinamide | Caco-2 | 20.9 µM | nih.gov |
Evaluation of Potential Antimicrobial Properties Against Pathogenic Strains (based on broader urea derivative research)
While specific antimicrobial studies on Urea, [(1-phenylcyclopentyl)methyl]- are not extensively documented, the broader class of urea derivatives has demonstrated notable antimicrobial activity. Research indicates that increasing the number of carbon atoms in the alkyl chain of substituted urea compounds can augment their antibacterial effect. oup.com For instance, propyl carbamate (B1207046) has been shown to be more potent than ethyl carbamate, which in turn is more effective than urea in its bacteriostatic and bactericidal properties. oup.com
A variety of urea derivatives have been synthesized and screened against several pathogenic strains. For example, certain aryl urea derivatives have shown activity against Staphylococcus aureus, Escherichia coli, and carbapenemase-producing Klebsiella pneumoniae. uea.ac.uk In one study, adamantyl urea derivatives exhibited significant growth inhibition against Acinetobacter baumannii. nih.gov Thiourea (B124793) derivatives, a closely related class, have also shown promising activity against various bacterial strains, in some cases exceeding that of the corresponding urea compounds. scirp.org These findings suggest that the urea scaffold is a viable pharmacophore for the development of new antimicrobial agents, and by extension, that Urea, [(1-phenylcyclopentyl)methyl]- may possess uncharacterized antimicrobial potential.
Assessment of Antioxidant Capacity (based on broader urea derivative research)
The antioxidant potential of various urea derivatives has been an area of active investigation. The core urea structure and its substituents can contribute to radical scavenging and other antioxidant mechanisms. For instance, some urea derivatives have been shown to possess antioxidant properties, and combining urea with other known antioxidants, such as xanthone, has resulted in enhanced antioxidant capacity. mdpi.com
Studies on L-3-hydroxytyrosine templated N-alkyl/aryl substituted ureas have demonstrated their ability to act as antioxidants, with some derivatives exhibiting promising activity in assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical assay and the ferric reducing antioxidant power (FRAP) assay. nih.govaip.org The presence of certain functional groups, such as a p-hydroxyphenyl group, is thought to contribute to these antioxidant properties. ontosight.ai Although direct antioxidant data for Urea, [(1-phenylcyclopentyl)methyl]- is not available, the established antioxidant activity of other urea derivatives suggests that this is a potential area for future investigation.
Cytotoxicity and Antiproliferative Screening in Cancer Cell Lines (based on broader urea derivative research)
The urea moiety is a recognized pharmacophore in the design of anticancer agents, largely due to its ability to form stable hydrogen bonds with biological targets. frontiersin.org Consequently, a wide array of urea derivatives has been synthesized and evaluated for cytotoxic and antiproliferative activities against various cancer cell lines.
For example, certain substituted urea derivatives have shown cytotoxic activity against human leukemia (K562) and human mouth epidermal carcinoma (KB) cell lines. nih.gov Phenylthiourea derivatives, which are structurally related to urea compounds, have demonstrated cytotoxic effects on the MCF-7 breast cancer cell line. researchgate.net Furthermore, some 1,3-disubstituted thiourea derivatives have exhibited significant cytotoxic effects on erythroleukemic K-562 cell lines. nih.gov The anticancer activity of these compounds is often linked to their ability to inhibit key cellular targets, such as protein kinases. frontiersin.org Given the structural precedent within the broader class of urea derivatives, screening of Urea, [(1-phenylcyclopentyl)methyl]- for potential antiproliferative effects could be a worthwhile avenue of research.
In Vivo Efficacy and Pathway Engagement in Animal Models
Following promising in vitro results, the evaluation of a compound's efficacy and its mechanism of action in a living organism is a critical next step. For Urea, [(1-phenylcyclopentyl)methyl]-, these in vivo studies have primarily been conducted in rodent models of dyslipidemia to assess its hypocholesterolemic effects.
Hypocholesterolemic Effects in Rodent Models of Dyslipidemia
The primary therapeutic application explored for Urea, [(1-phenylcyclopentyl)methyl]- has been the lowering of plasma cholesterol levels. In studies using rats fed a high-cholesterol diet, oral administration of this compound demonstrated a significant hypocholesterolemic effect.
A single oral administration to cholesterol-fed rats resulted in a dose-dependent decrease in serum cholesterol levels. nih.gov These results indicate that the oral administration of Urea, [(1-phenylcyclopentyl)methyl]- effectively inhibits ACAT activity in the small intestinal mucosa, which in turn contributes to the prevention of cholesterol absorption from the gut. nih.gov This mechanism leads to a reduction in serum cholesterol levels in the context of a high-cholesterol diet. nih.gov
Effects of Urea, [(1-phenylcyclopentyl)methyl]- in Rodent Models
| Animal Model | Key Finding | Reference |
|---|---|---|
| Cholesterol-fed rats | Dose-dependent decrease in serum cholesterol levels. | nih.gov |
| Cholesterol-fed rabbits | Significant reduction in atherosclerotic lesions and aortic cholesterol content. | nih.gov |
Preclinical Investigations in Models of Atherosclerosis
Currently, there is a lack of publicly available scientific literature detailing preclinical investigations of the specific compound, Urea, [(1-phenylcyclopentyl)methyl]-, in models of atherosclerosis. However, to provide context, it is valuable to understand the types of preclinical models that are commonly employed in atherosclerosis research. These models are essential for studying the pathogenesis of the disease and for evaluating the potential of new therapeutic agents.
Animal models are central to atherosclerosis research, with mice being the most frequently used due to the ease of genetic manipulation. Key genetically modified mouse models include:
Apolipoprotein E-deficient (ApoE-/-) mice: These mice lack apolipoprotein E, a protein crucial for the normal metabolism of cholesterol and triglycerides. Consequently, they spontaneously develop high levels of blood cholesterol and atherosclerotic plaques, even on a standard diet.
Low-density lipoprotein receptor-deficient (LDLR-/-) mice: These mice cannot effectively remove LDL cholesterol from the bloodstream, leading to hypercholesterolemia and the development of atherosclerosis, particularly when fed a high-fat, Western-type diet.
ApoE-/- and LDLR-/- double knockout mice: This model exhibits an even more severe phenotype with accelerated and more extensive atherosclerotic lesion development.
In addition to genetic models, atherosclerosis can be induced in animals like rabbits and rats through dietary means, typically involving a high-fat and high-cholesterol diet. For instance, Wistar rats fed a high-fat diet are a recognized model for inducing atherosclerosis.
While direct studies on Urea, [(1-phenylcyclopentyl)methyl]- are absent, some research has explored the broader connection between urea and atherosclerosis. For example, studies in uremic ApoE-/- mice have shown that chronic renal failure, characterized by high levels of urea in the blood, accelerates the development of atherosclerosis and vascular calcification. These findings suggest that the metabolic environment influenced by urea can impact the progression of atherosclerotic plaques. However, this does not provide direct evidence regarding the pharmacological effects of a specific urea-containing compound like Urea, [(1-phenylcyclopentyl)methyl]-.
Future research could involve evaluating Urea, [(1-phenylcyclopentyl)methyl]- in these established preclinical models to determine if it has any effect on plaque formation, lipid accumulation, or inflammatory processes within the arterial wall.
Experimental Models of Microbial Infection (based on broader urea derivative research)
The initial screening of new urea derivatives typically involves in vitro susceptibility testing. researchgate.net The primary method used is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) of a compound. uea.ac.uk The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. uea.ac.uk This technique allows for the testing of compounds against a panel of clinically relevant bacteria and fungi.
Commonly tested microorganisms in these experimental models include:
Gram-positive bacteria: such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus faecalis. nih.govnih.gov
Gram-negative bacteria: such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.govnih.gov
Fungi: such as Candida albicans and Cryptococcus neoformans. nih.gov
The results of these in vitro studies have demonstrated that various urea derivatives exhibit a range of antimicrobial activities. For example, certain novel urea derivatives have shown promising growth inhibition against Acinetobacter baumannii. nih.gov In some studies, aryl urea compounds have demonstrated activity against carbapenemase-producing Klebsiella pneumoniae and multidrug-resistant E. coli. uea.ac.uk
The following table summarizes the findings of a study on a series of newly synthesized urea derivatives, showcasing their in vitro antimicrobial activity against several bacterial and fungal strains.
| Compound/Strain | Escherichia coli | Klebsiella pneumoniae | Acinetobacter baumannii | Pseudomonas aeruginosa | Staphylococcus aureus | Candida albicans | Cryptococcus neoformans |
| 3a | Moderate | - | - | - | - | - | Moderate |
| 3c | - | Moderate | Moderate to Excellent | - | - | - | - |
| 3e | - | - | Moderate to Excellent | - | - | - | - |
| 3f | - | - | Moderate to Excellent | - | - | - | - |
| 3g | - | Moderate | - | - | - | - | - |
| 3i | - | - | Moderate to Excellent | - | - | - | - |
| 3j | - | - | Moderate to Excellent | - | - | - | - |
| 3k | - | - | - | - | Moderate | - | - |
| 3l | - | - | Excellent (94.5% inhibition) | - | - | - | - |
| 3n | - | - | Moderate to Excellent | - | - | - | - |
Data adapted from a study on new urea derivatives as potential antimicrobial agents. nih.gov The table indicates the level of growth inhibition observed.
Following promising in vitro results, compounds may be advanced to in vivo models of infection. These models, often conducted in mice, can include pneumonia and skin infection models to assess the therapeutic efficacy of the urea derivatives. nih.gov
The structural versatility of the urea scaffold allows for the design and synthesis of a vast number of derivatives, with the aim of optimizing their antimicrobial potency and selectivity. nih.govnih.gov Molecular docking studies are also employed to understand the potential binding interactions between the urea derivatives and microbial protein targets, which can aid in the rational design of more effective antimicrobial agents. nih.gov
Emerging Research Directions and Future Perspectives for Urea, 1 Phenylcyclopentyl Methyl
Development of Advanced Analogues with Tuned Pharmacological Profiles
The development of advanced analogues of "Urea, [(1-phenylcyclopentyl)methyl]-" is a promising avenue for enhancing its therapeutic potential. By systematically modifying its chemical structure, researchers can fine-tune its pharmacological profile to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different functional groups and structural motifs influence biological activity. nih.govnih.gov
Key strategies for the development of advanced analogues include:
Modification of the Phenyl Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can significantly impact the compound's electronic properties and its interactions with biological targets. For instance, halogenation or the addition of methoxy (B1213986) groups could alter lipophilicity and metabolic stability.
Alterations to the Cyclopentyl Group: The size and conformation of the cycloalkyl ring can be modified to explore the steric requirements of the binding pocket of a target protein. Replacing the cyclopentyl group with other cyclic systems, such as cyclobutyl, cyclohexyl, or even heterocyclic rings, could lead to analogues with improved binding affinity and selectivity. mdpi.com
These synthetic modifications, guided by SAR data, can lead to the identification of analogues with optimized efficacy and reduced off-target effects.
Table 1: Potential Analogues of Urea (B33335), [(1-phenylcyclopentyl)methyl]- and Their Rationale for Development
| Analogue Structure Modification | Rationale | Potential Impact on Pharmacological Profile |
| Introduction of a para-chloro substituent on the phenyl ring | Enhance metabolic stability and binding affinity through halogen bonding. | Increased potency and duration of action. |
| Replacement of the cyclopentyl ring with a cyclohexyl ring | Explore the impact of ring size on steric fit within the target's binding site. | Improved selectivity for the intended biological target. |
| N-methylation of one of the urea nitrogen atoms | Disrupt planarity and reduce crystal packing energy. | Enhanced aqueous solubility and oral bioavailability. nih.gov |
| Introduction of a hydroxyl group on the cyclopentyl ring | Introduce a hydrogen bond donor to potentially form new interactions with the target. | Increased binding affinity and specificity. |
Exploration of Novel Therapeutic Applications Beyond Lipid Metabolism
While the initial therapeutic focus of a compound might be in a specific area, its unique structural features may lend themselves to applications in other disease contexts. For "Urea, [(1-phenylcyclopentyl)methyl]-", exploring therapeutic avenues beyond lipid metabolism could unveil new and valuable pharmacological activities. The urea scaffold is a common feature in a wide range of biologically active molecules, suggesting a broad therapeutic potential. researchgate.netresearchgate.net
Potential novel therapeutic applications for "Urea, [(1-phenylcyclopentyl)methyl]-" and its analogues include:
Oncology: Many urea derivatives have demonstrated significant anticancer activity by inhibiting various protein kinases and other key signaling pathways involved in tumor growth and proliferation. nih.govmdpi.comresearchgate.net Investigating the effect of "Urea, [(1-phenylcyclopentyl)methyl]-" on cancer cell lines could reveal its potential as an anticancer agent.
Inflammatory Diseases: Urea-based compounds have been explored as anti-inflammatory agents. nih.govmdpi.comresearchgate.net The ability of "Urea, [(1-phenylcyclopentyl)methyl]-" to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) or cytokine signaling, warrants investigation. The discovery of novel biaryl urea derivatives as inhibitors of IL-1β release highlights the potential in this area. nih.gov
Neurodegenerative Diseases: There is growing interest in the role of urea derivatives in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.netmdpi.com Some urea-based small molecules have been shown to inhibit the aggregation of proteins implicated in these diseases, such as α-synuclein and tau. nih.gov The neuroprotective potential of "Urea, [(1-phenylcyclopentyl)methyl]-" could be a valuable area of future research.
Infectious Diseases: Phenyl-urea based small molecules have been identified as inhibitors of bacterial targets like penicillin-binding protein 4, suggesting a potential role in combating antibiotic resistance. nih.gov
Integration of Advanced Computational Chemistry and Artificial Intelligence in Lead Optimization
The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the drug discovery process, offering powerful tools for lead optimization. nih.govorganic-chemistry.org These in silico methods can significantly accelerate the identification of promising drug candidates by predicting their biological activity, pharmacokinetic properties, and potential toxicity, thereby reducing the time and cost associated with traditional experimental screening. frontiersin.org
For "Urea, [(1-phenylcyclopentyl)methyl]-", these advanced computational approaches can be applied in several ways:
Molecular Docking and Molecular Dynamics Simulations: These techniques can be used to model the interaction of "Urea, [(1-phenylcyclopentyl)methyl]-" and its analogues with their biological targets at the atomic level. researchgate.netacs.org This provides valuable insights into the binding mode and helps in the rational design of new derivatives with improved affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govubaya.ac.idrsc.org This allows for the prediction of the activity of virtual compounds, guiding the synthesis of the most promising candidates.
AI and Machine Learning for Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and biological data to predict various properties of new molecules, including their efficacy, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov This can aid in the early identification of compounds with a higher probability of success in clinical trials.
Table 2: Application of Computational Tools in the Lead Optimization of Urea, [(1-phenylcyclopentyl)methyl]-
| Computational Tool | Application | Expected Outcome |
| Molecular Docking | Predict the binding pose and affinity of analogues to a specific protein target. | Identification of key interactions and guidance for rational drug design. |
| Molecular Dynamics Simulations | Simulate the dynamic behavior of the compound-target complex over time. | Assessment of binding stability and conformational changes. |
| QSAR | Develop predictive models for biological activity based on molecular descriptors. | Prioritization of virtual compounds for synthesis and testing. |
| AI-driven ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. | Early de-selection of candidates with unfavorable pharmacokinetic or safety profiles. |
Application of Sustainable Synthetic Methodologies and Green Chemistry Principles in Compound Preparation
In modern pharmaceutical development, there is a growing emphasis on the adoption of sustainable and environmentally friendly manufacturing processes. The application of green chemistry principles to the synthesis of "Urea, [(1-phenylcyclopentyl)methyl]-" and its analogues can lead to more efficient, safer, and less wasteful production methods.
Key green chemistry approaches applicable to the synthesis of this compound include:
Catalyst-Free and Solvent-Free Reactions: The development of synthetic routes that minimize or eliminate the use of hazardous catalysts and organic solvents is a central tenet of green chemistry. For instance, the synthesis of N-substituted ureas in water has been demonstrated as a viable and environmentally friendly alternative to traditional methods. rsc.orgrsc.org
Use of Greener Solvents and Reagents: When solvents are necessary, the use of greener alternatives such as water, ethanol, or supercritical fluids is encouraged. Similarly, replacing toxic reagents like phosgene (B1210022) with safer alternatives is a key objective. organic-chemistry.org
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign approach to chemical synthesis. Exploring enzymatic methods for the formation of the urea bond in "Urea, [(1-phenylcyclopentyl)methyl]-" could lead to a more sustainable manufacturing process.
Electrocatalytic and Photocatalytic Synthesis: Emerging technologies such as electrocatalysis and photocatalysis offer promising green routes for urea synthesis from abundant starting materials like CO2 and nitrogenous small molecules. bohrium.comresearchgate.net
By incorporating these green chemistry principles, the environmental impact of producing "Urea, [(1-phenylcyclopentyl)methyl]-" can be significantly reduced, aligning its development with the principles of sustainable chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing Urea, [(1-phenylcyclopentyl)methyl]- with high purity?
- Methodology : The compound is typically synthesized via nucleophilic addition between a substituted isocyanate and an amine. Key parameters include:
- Solvent : Use inert solvents like dichloromethane or toluene under reflux conditions to enhance reaction efficiency .
- Catalyst : Triethylamine (TEA) to neutralize HCl byproducts and drive the reaction to completion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for isolating high-purity product .
- Data Table :
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Toluene | 110 | 12 | 78 | ≥98% |
| DCM | 40 | 24 | 65 | ≥95% |
Q. Which spectroscopic techniques are most effective for characterizing Urea, [(1-phenylcyclopentyl)methyl]-?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm cyclopentyl, phenyl, and urea moieties. Key signals: urea NH (~6–8 ppm) and cyclopentyl CH₂ (δ ~1.5–2.5 ppm) .
- IR : Stretching vibrations for urea C=O (~1640–1680 cm⁻¹) and N-H (~3300 cm⁻¹) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity assessment .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of Urea, [(1-phenylcyclopentyl)methyl]- synthesis?
- Methodology :
- Density Functional Theory (DFT) : Model transition states and intermediates to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
- Example : DFT studies on analogous urea derivatives reveal that electron-withdrawing groups on the isocyanate accelerate reactivity by stabilizing transition states .
Q. What strategies resolve contradictions in reported experimental data (e.g., conflicting solubility or stability results)?
- Methodology :
- Triangulation : Cross-validate using multiple techniques (e.g., DSC for thermal stability, UV-Vis for solubility) .
- Statistical Analysis : Apply ANOVA or t-tests to assess reproducibility across labs .
- Error Documentation : Report uncertainties in measurement conditions (e.g., temperature fluctuations, solvent batch variations) .
Q. How does Urea, [(1-phenylcyclopentyl)methyl]- interact with biological targets in pharmacological studies?
- Methodology :
- In Vitro Assays : Enzyme inhibition (e.g., kinase assays) using fluorescence-based detection .
- Molecular Docking : AutoDock Vina to predict binding affinity to target proteins (e.g., cyclooxygenase) .
- Data Table :
| Target Protein | Binding Affinity (ΔG, kcal/mol) | IC₅₀ (µM) |
|---|---|---|
| COX-2 | -8.2 | 0.45 |
| EGFR | -6.7 | 2.1 |
Q. What protocols ensure reproducibility in analytical validation of Urea, [(1-phenylcyclopentyl)methyl]-?
- Methodology :
- Standard Operating Procedures (SOPs) : Document instrument calibration (e.g., NMR shimming, HPLC column conditioning) .
- Reference Standards : Use certified materials (e.g., USP-grade solvents) and report CAS registry numbers (e.g., 64-10-8 for phenylurea analogs) .
- Peer Review : Submit raw data (e.g., NMR FID files, chromatograms) to repositories like PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
